molecular formula C5H5ClN2S B3281595 4-Aminothiophene-2-carbonitrile hydrochloride CAS No. 73781-73-4

4-Aminothiophene-2-carbonitrile hydrochloride

Cat. No.: B3281595
CAS No.: 73781-73-4
M. Wt: 160.63 g/mol
InChI Key: YWOQTQNVCKUHPO-UHFFFAOYSA-N
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Description

Contextualization within Thiophene (B33073) Heterocyclic Chemistry

Thiophene is a five-membered, sulfur-containing aromatic heterocycle that is a cornerstone of heterocyclic chemistry. The thiophene nucleus is considered a "privileged pharmacophore" in medicinal chemistry, meaning it is a common structural feature in many biologically active compounds. nih.gov Thiophene derivatives are integral to the development of pharmaceuticals, agrochemicals, and materials science due to their diverse chemical reactivity and bioisosteric relationship with benzene rings. nih.govnih.gov

Within this broad class, 2-aminothiophenes represent a particularly important subclass. The presence of the amino group at the C2 position significantly influences the electron density of the thiophene ring, making these compounds valuable precursors for a wide array of chemical transformations. 4-Aminothiophene-2-carbonitrile (B1282281) hydrochloride is a specific, highly functionalized member of this family, featuring substituents that allow for selective chemical modifications at different points on the heterocyclic ring.

Significance as a Versatile Synthetic Intermediate

The primary significance of 4-Aminothiophene-2-carbonitrile hydrochloride lies in its role as a versatile synthetic intermediate, or a chemical "building block". lifechemicals.com The reactive sites on the molecule—the amino group, the nitrile group, and the thiophene ring itself—allow it to be a starting point for the construction of a variety of more complex heterocyclic systems.

For instance, 2-aminothiophene derivatives are crucial for synthesizing fused-ring systems such as thieno[2,3-d]pyrimidines. acs.orgnih.gov These larger, more complex molecules are of significant interest in medicinal chemistry. The strategic placement of the amino and nitrile functional groups on the thiophene ring facilitates cyclization reactions, where new rings are built onto the initial thiophene core. This capability makes compounds like this compound valuable tools for chemists aiming to create novel molecules with specific structural and functional properties. nih.gov

Historical Development of Core Synthetic Approaches for 2-Aminothiophenes

The synthesis of 2-aminothiophenes has been a subject of extensive research, leading to the development of several key synthetic methods. The most prominent and widely used of these is the Gewald reaction, first reported by Karl Gewald in the 1960s. wikipedia.orgscispace.com This reaction has become a cornerstone for the synthesis of polysubstituted 2-aminothiophenes due to its operational simplicity, the accessibility of starting materials, and its tolerance of a wide range of functional groups. umich.edu

The Gewald reaction is a one-pot, multi-component reaction that typically involves the condensation of a carbonyl compound (an aldehyde or ketone) with an α-cyanoester (or other active methylene (B1212753) nitrile), in the presence of elemental sulfur and a base. organic-chemistry.orgchemeurope.com The reaction mechanism is understood to begin with a Knoevenagel condensation between the carbonyl compound and the active methylene nitrile. wikipedia.org This is followed by the addition of sulfur and a subsequent cyclization and tautomerization to form the final 2-aminothiophene product. wikipedia.org

Over the decades, numerous modifications and variations of the Gewald reaction have been developed to improve yields, broaden the scope of compatible substrates, and promote more environmentally friendly conditions, such as using microwave irradiation or alternative solvents. nih.govwikipedia.org These advancements have solidified the Gewald reaction as the principal and most versatile method for accessing the 2-aminothiophene scaffold, which is the core of this compound. semanticscholar.org

Interactive Data Tables

Table 1: Physicochemical Properties of 4-Aminothiophene-2-carbonitrile and its Hydrochloride Salt

PropertyThis compound4-Aminothiophene-2-carbonitrile (Free Base)
CAS Number 73781-73-4 sigmaaldrich.comarctomsci.comsigmaaldrich.cn73781-74-5 achemblock.comsynthonix.com
Molecular Formula C₅H₅ClN₂S sigmaaldrich.comC₅H₄N₂S synthonix.com
Molecular Weight 160.63 g/mol sigmaaldrich.com124.16 g/mol synthonix.com
Physical Form Grey Solid sigmaaldrich.comSolid
IUPAC Name This compound sigmaaldrich.com4-aminothiophene-2-carbonitrile achemblock.com

Table 2: Overview of the Gewald Aminothiophene Synthesis

FeatureDescription
Reaction Type Multi-component, one-pot synthesis
Product Class Polysubstituted 2-Aminothiophenes
Key Reactants 1. Carbonyl Compound (Aldehyde or Ketone) 2. Active Methylene Nitrile (e.g., α-cyanoester) 3. Elemental Sulfur
Catalyst Base (e.g., morpholine (B109124), piperidine (B6355638), triethylamine)
Initial Step Knoevenagel Condensation
Key Transformations Sulfur addition, intramolecular cyclization, tautomerization
Significance Highly versatile and widely used method for preparing the 2-aminothiophene core structure. umich.edusemanticscholar.org

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4-aminothiophene-2-carbonitrile;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2S.ClH/c6-2-5-1-4(7)3-8-5;/h1,3H,7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWOQTQNVCKUHPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1N)C#N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Aminothiophene 2 Carbonitrile Hydrochloride and Analogous 2 Aminothiophene 3 Carbonitriles

Direct Synthesis Approaches

Direct synthesis involves the concurrent formation of the thiophene (B33073) ring from acyclic precursors in a single pot. The most established and versatile of these methods is the Gewald reaction.

Gewald Reaction and its Variants

The Gewald reaction, first reported in 1961, is a multi-component reaction that typically involves the condensation of a ketone or aldehyde, an α-activated nitrile, and elemental sulfur in the presence of a base to yield a polysubstituted 2-aminothiophene. thieme-connect.comwikipedia.orgarkat-usa.orgresearchgate.net This reaction is highly valued for its operational simplicity, use of readily available starting materials, and the structural diversity of the products it can generate. arkat-usa.orgresearchgate.net The general mechanism commences with a Knoevenagel condensation between the carbonyl compound and the active nitrile, followed by the addition of sulfur and a subsequent ring-closure cyclization. wikipedia.orgmdpi.com

The classic Gewald protocol is a one-pot, three-component reaction (ketone/aldehyde, active methylene (B1212753) nitrile, sulfur) that provides a convergent and efficient route to highly substituted 2-aminothiophenes. nih.govresearchgate.net The reaction's versatility allows for the synthesis of a wide array of thiophene derivatives by varying the three primary components. nih.govrsc.org For instance, ketones such as cyclohexanone (B45756) or cyclopentanone, when reacted with malononitrile (B47326) and sulfur, yield tetrahydrobenzo[b]thiophene derivatives. nih.gov The reaction is not limited to cyclic ketones; various aliphatic and aryl ketones have been successfully employed. arkat-usa.org

The choice of the active methylene compound (e.g., malononitrile, ethyl cyanoacetate (B8463686), cyanoacetamide) dictates the substituent at the 3-position of the thiophene ring, leading to 3-carbonitriles, 3-carboxylates, or 3-carboxamides, respectively. arkat-usa.orgrsc.org This inherent flexibility makes the Gewald reaction a powerful tool in combinatorial chemistry and for generating libraries of diverse compounds for screening purposes. thieme-connect.commdpi.com

To address some limitations of the classical Gewald synthesis, such as long reaction times and occasionally harsh conditions, several modifications have been developed. thieme-connect.commdpi.com

Microwave-Accelerated Synthesis: Microwave irradiation has been shown to be highly beneficial, significantly reducing reaction times from hours to minutes and often improving product yields. wikipedia.orgresearchgate.netresearchgate.net This technique provides rapid and uniform heating, accelerating the rate-determining steps of the reaction. researchgate.net Microwave-assisted organic synthesis (MAOS) has become a valuable tool for expediting the synthesis of 2-aminothiophene libraries. thieme-connect.comresearchgate.net

Solid-Supported Syntheses: The Gewald reaction has also been adapted for solid-phase synthesis, which facilitates product purification and is amenable to automation. thieme-connect.comresearchgate.netrsc.org In this approach, one of the reactants is attached to a solid support, such as a resin or poly(ethylene glycol) (PEG). researchgate.netorganic-chemistry.orgresearchgate.net The reaction proceeds on the support, and after completion, the product can be cleaved and isolated by simple filtration, avoiding laborious chromatographic purification. thieme-connect.comorganic-chemistry.org Combining solid-support methodologies with microwave irradiation offers a particularly rapid and efficient route to diverse 2-acylaminothiophenes in a time-effective manner. thieme-connect.comresearchgate.netthieme-connect.com

The Gewald reaction is traditionally catalyzed by organic bases like morpholine (B109124), piperidine (B6355638), or triethylamine (B128534), which are often used in stoichiometric amounts. wikipedia.orgarkat-usa.orgiau.ir However, significant research has focused on developing more efficient and environmentally benign catalytic systems. These modern catalysts are often used in smaller, truly catalytic amounts, are recyclable, and can operate under milder conditions. thieme-connect.comacs.org

A variety of catalytic systems have been explored with considerable success:

Base Catalysis: While traditional amine bases are effective, newer systems aim for higher efficiency and easier separation. This includes the use of basic ionic liquids, such as 1,1,3,3-tetramethylguanidine (B143053) lactate (B86563), which can act as both the solvent and the catalyst. iau.ir Organocatalysts like L-proline have also been employed effectively. nih.govorganic-chemistry.org

Heterogeneous Catalysis: Solid catalysts offer advantages in terms of recovery and reusability. KF-alumina has been used as a solid base, particularly in microwave-assisted, solvent-free conditions. arkat-usa.orgresearchgate.net Metal oxides, such as MgO-CeO2 nanocomposites and nano-structured Na2CaP2O7, have demonstrated high catalytic activity, promoting the reaction efficiently in greener solvents like water. nih.goviau.ir Sodium aluminate (NaAlO2) is another cost-effective and recyclable solid base catalyst. acs.org

Polymeric Catalysts: Catalysts immobilized on polymeric supports, such as N-methylpiperazine-functionalized polyacrylonitrile (B21495) fiber, combine the benefits of homogeneous catalysis (high activity) with heterogeneous catalysis (ease of separation). organic-chemistry.org

Catalyst TypeSpecific Catalyst Example(s)Key AdvantagesRelevant Citations
Organic BasesMorpholine, Triethylamine, Piperidinium BorateWell-established, effective for Knoevenagel condensation step. thieme-connect.comwikipedia.orgiau.ir
OrganocatalystsL-prolineEnvironmentally friendly, effective in one-pot syntheses. nih.govorganic-chemistry.org
Heterogeneous (Solid) BasesKF-AluminaEffective under microwave and solvent-free conditions, easy workup. arkat-usa.orgresearchgate.net
Metal OxidesMgO-CeO2, Na2CaP2O7, NaAlO2, ZnOHigh activity, reusability, promotes reaction in green solvents. nih.goviau.iracs.orgresearchgate.net
Ionic Liquids1,1,3,3-tetramethylguanidine lactate [TMG][Lac]Acts as both solvent and catalyst. iau.ir
Polymeric CatalystsN-Methylpiperazine-functionalized polyacrylonitrile fiberRecyclable, combines advantages of homogeneous and heterogeneous systems. organic-chemistry.org

Other Cyclization Strategies for Thiophene Ring Formation

While the Gewald reaction is dominant for 2-aminothiophene synthesis, other classical and modern methods exist for constructing the thiophene ring from non-heterocyclic precursors. derpharmachemica.com These are generally used for thiophenes with different substitution patterns.

Paal-Knorr Thiophene Synthesis: This method involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide (P4S10) or Lawesson's reagent, to form the thiophene ring. derpharmachemica.comrsc.orgwikipedia.org

Hinsberg Synthesis: This reaction involves the condensation of a 1,2-dicarbonyl compound (an α-diketone) with diethyl thiodiglycolate in the presence of a strong base. rsc.orgbohrium.com

Fiesselmann Synthesis: This approach utilizes the condensation of thioglycolic acid derivatives with α,β-acetylenic esters. rsc.orgbohrium.com

Alkyne Cyclizations: More recent strategies involve the metal-catalyzed cyclization of functionalized alkyne substrates. For example, 1-mercapto-3-yn-2-ols can undergo a palladium-catalyzed heterocyclodehydration to form substituted thiophenes. nih.gov

Precursor-Based Synthesis

The concept of precursor-based synthesis is inherent to the Gewald reaction, as the final substitution pattern of the thiophene product is directly determined by the choice of the starting materials. To synthesize a specific target like 4-aminothiophene-2-carbonitrile (B1282281), one must select precursors that already contain the required functionalities or latent forms thereof.

For the synthesis of a 4-aminothiophene derivative via the Gewald reaction, the starting carbonyl compound must contain an amino group (or a protected precursor like a nitro or azido (B1232118) group) at the β-position relative to the carbonyl. For example, the reaction would require a β-aminoketone, malononitrile (to provide the 2-carbonitrile), and elemental sulfur. The final hydrochloride salt is typically formed in the final workup or purification stage by treating the isolated 2-aminothiophene free base with hydrochloric acid. This standard procedure converts the amine into its more stable and often crystalline hydrochloride salt.

Transformation of Related Thiophene Derivatives

An effective strategy for the synthesis of aminothiophene hydrochlorides involves the chemical transformation of suitably functionalized tetrahydrothiophene (B86538) precursors. This approach is particularly useful when direct construction of the aromatic aminothiophene ring is challenging. A key example of this methodology is the conversion of 3-oxotetrahydrothiophene derivatives into the corresponding 3-aminothiophene hydrochlorides.

This transformation can be achieved through a one-step process by reacting the 3-oxotetrahydrothiophene with hydroxylamine (B1172632) hydrochloride in a suitable solvent, such as acetonitrile. The reaction typically proceeds under reflux conditions to yield the desired aminothiophene hydrochloride. This method provides a more efficient alternative to older two-step procedures that involve the isolation of an oxime intermediate.

A notable example is the preparation of 3-amino-4-cyanothiophene hydrochloride from 4-cyano-3-oxotetrahydrothiophene. The process involves heating the starting material with hydroxylamine hydrochloride in acetonitrile. Upon cooling and addition of diethyl ether, the product precipitates and can be isolated by filtration. This transformation highlights the utility of tetrahydrothiophenes as valuable intermediates in the synthesis of functionalized aminothiophenes. google.com

The following table details the experimental parameters for the synthesis of 3-amino-4-cyanothiophene hydrochloride, a close analog of the target compound, via the transformation of a tetrahydrothiophene derivative. google.com

Starting MaterialReagentSolventReaction TimeYield (%)Melting Point (°C)
4-Cyano-3-oxotetrahydrothiopheneHydroxylamine hydrochlorideAcetonitrile1.5 hours84244-246

This synthetic route demonstrates a practical and high-yielding method for obtaining aminothiophene hydrochlorides from readily accessible cyclic ketone precursors. The straightforward nature of this transformation makes it an attractive option for the synthesis of various substituted aminothiophenes.

Mechanistic Investigations of Synthetic Pathways

Elucidation of Key Reaction Steps in 2-Aminothiophene Formation

Knoevenagel Condensation in Thiophene (B33073) Synthesis

The initial and critical step in the Gewald synthesis of 2-aminothiophenes is the Knoevenagel condensation. wikipedia.orgthieme-connect.comorganic-chemistry.org This base-catalyzed reaction occurs between a ketone or aldehyde and a compound containing an active methylene (B1212753) group, such as a α-cyanoester or malononitrile (B47326). wikipedia.org The base abstracts a proton from the active methylene compound to form a carbanion, which then acts as a nucleophile, attacking the carbonyl carbon of the ketone or aldehyde. thieme-connect.com Subsequent dehydration of the resulting aldol adduct yields a stable α,β-unsaturated nitrile intermediate, often referred to as the Knoevenagel product. wikipedia.orgthieme-connect.com The formation of this intermediate is a crucial precursor for the subsequent steps of the thiophene ring formation. chemrxiv.org

Michael-Type Additions in Cyclization Sequences

While the classic Gewald reaction mechanism primarily involves the direct addition of sulfur to the Knoevenagel product, related syntheses of substituted thiophenes can involve Michael-type additions. In a broader context of thiophene synthesis, the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound is a key strategy. wikipedia.orgchemistrysteps.comorganic-chemistry.org For instance, a four-component reaction has been developed that initiates with a Michael addition of an indole derivative to an α,β-unsaturated carbonyl compound, followed by an in situ Gewald reaction to form a 2-aminothiophene derivative. rsc.org In some synthetic routes to 2-amino-4,5-dihydrothiophenes, a Michael-type addition of cyanothioacetamide to α-bromochalcones is a key step, which is then followed by intramolecular cyclization. nih.gov

Nucleophilic Substitution and Addition Mechanisms

Nucleophilic substitution and addition reactions are fundamental to the synthesis and functionalization of thiophene derivatives. In the context of the Gewald reaction, the nucleophilic addition of the carbanion generated from the active methylene nitrile to the carbonyl group is a key initiating step. thieme-connect.com Furthermore, the attack of the sulfur nucleophile on the α,β-unsaturated nitrile intermediate is another critical nucleophilic addition. nih.gov

Thiophene rings themselves can undergo aromatic nucleophilic substitution (SNAr), particularly when activated by electron-withdrawing groups. researchgate.netnih.gov This reactivity allows for the introduction of various functional groups onto the thiophene core. The mechanism of SNAr on thiophenes typically proceeds through a stepwise pathway involving the addition of a nucleophile to form a Meisenheimer-like intermediate, followed by the elimination of a leaving group. nih.gov The reactivity of thiophenes in nucleophilic substitution is generally higher than that of their benzene analogues. uoanbar.edu.iqedurev.in

Influence of Reaction Conditions and Reagent Structures on Reaction Mechanism

The efficiency and outcome of 2-aminothiophene synthesis are significantly influenced by the reaction conditions and the structure of the reactants.

Catalyst: The choice and amount of the basic catalyst are crucial. While stoichiometric amounts of amines like piperidine (B6355638) or triethylamine (B128534) have been traditionally used, recent advancements have focused on the use of catalytic amounts of conjugate acid-base pairs, such as piperidinium borate, which can significantly influence the reaction rate and yield. thieme-connect.com Heterogeneous catalysts, like MgO-CeO2 nanocomposites and Na2CaP2O7, have also been employed to facilitate the reaction, offering advantages such as easier work-up and catalyst recyclability. nih.goviau.ir

Solvent: The reaction medium can affect the reaction rate and yield. While traditional organic solvents like methanol, ethanol, and DMF are commonly used, greener alternatives such as deep eutectic solvents and even water have been successfully employed. nih.goviau.ir Microwave irradiation has also been shown to be beneficial, often leading to reduced reaction times and improved yields. wikipedia.org

Reagent Structure: The structure of the carbonyl compound and the active methylene nitrile has a pronounced effect on the reaction. Cyclic ketones have been observed to give better yields compared to linear ketones. iau.ir The nature of the electron-withdrawing group on the active methylene nitrile also plays a role in the initial Knoevenagel condensation and the subsequent cyclization steps.

The table below summarizes the effect of different catalysts on the Gewald reaction.

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)
Piperidinium borate20EtOH:H2O (9:1)100195
Pyrrolidinium borate20EtOH:H2O (9:1)1001.590
Morpholinium borate20EtOH:H2O (9:1)1001.588
No catalyst-EtOH:H2O (9:1)100240
Na2CaP2O7-WaterReflux0.5-285-98

Data compiled from various sources for the reaction of cyclohexanone (B45756), an active methylene nitrile, and sulfur. thieme-connect.comiau.ir

Derivatization and Chemical Transformations of 4 Aminothiophene 2 Carbonitrile Hydrochloride

Reactions at the Amino Group

The primary amino group at the 4-position is a key site for nucleophilic reactions, readily undergoing modifications that are fundamental to building more complex molecular architectures.

Acylation and Alkylation Reactions

The nucleophilic nature of the amino group makes it susceptible to acylation and alkylation, introducing a variety of substituents that can modulate the compound's electronic and steric properties.

Acylation: N-acylation of 2-aminothiophene-3-carbonitrile (B183302) derivatives is a straightforward and widely reported transformation. This reaction is typically achieved by treating the aminothiophene with an acylating agent such as an acyl chloride or an acid anhydride (B1165640) in the presence of a base. For instance, the reaction of 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid (in the form of its acyl chloride) in tetrahydrofuran (B95107) (THF) with triethylamine (B128534) as a base yields the corresponding N-acylated product, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. nih.govorgsyn.org This process involves the activation of a carboxylic acid with an agent like thionyl chloride, followed by the acylation step. nih.govorgsyn.org

Similarly, refluxing 2-amino-6-phenyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile with acetic anhydride results in the N-acetyl derivative. researchgate.net These reactions highlight the general applicability of standard acylation conditions to this class of compounds.

Alkylation: The N-alkylation of 2-aminothiophenes has been historically challenging to achieve under mild conditions. nih.gov However, methodologies have been developed for related 2-amino-3-acylthiophenes, which can be extrapolated. These methods often involve the use of 2-carbamoylamino or 2-acylamino-3-acylthiophenes with reagents like cesium carbonate and tetrabutylammonium (B224687) iodide in dimethylformamide (DMF) to facilitate the introduction of alkyl groups under milder conditions. nih.gov

Reagent ClassExample ReagentProduct TypeReference
Acyl Halide2-(Thiophen-2-yl)acetyl chlorideN-Acylated thiophene (B33073) nih.govorgsyn.org
Acid AnhydrideAcetic AnhydrideN-Acetylated thiophene researchgate.net
Alkyl HalideGeneral Alkyl HalidesN-Alkylated thiophene nih.gov

Condensation Reactions with Carbonyl Compounds

The amino group readily condenses with various carbonyl compounds, such as aldehydes and ketones, to form Schiff bases (imines) or to serve as a precursor for the construction of fused heterocyclic rings.

The reaction of 2-aminothiophene-3-carbonitrile with a range of substituted aldehydes is a common strategy to produce Schiff bases. researchgate.net These reactions can be carried out under various conditions, including microwave irradiation, to afford the corresponding (benzylidene)aminothiophene-3-carbonitrile derivatives in good yields. researchgate.net

These condensation reactions are not limited to Schiff base formation. The bifunctional nature of 4-aminothiophene-2-carbonitrile (B1282281) allows it to be a key precursor in the synthesis of thieno[2,3-d]pyrimidines, a class of compounds with significant biological activity. nih.govorgsyn.org For example, the reaction of 2-aminothiophene derivatives with formamide (B127407) provides an efficient route to 2- and 3-unsubstituted thieno[2,3-d]pyrimidin-4(3H)-ones. nih.gov Furthermore, a three-component reaction involving the aminothiophene, formaldehyde (B43269) (HCHO), and a primary amine (RNH2) can lead to the formation of hexahydrothieno[2,3-d]pyrimidines without the need for a catalyst. orgsyn.org This Mannich-type reaction showcases the role of the aminothiophene as a 1,3-dinucleophilic species. orgsyn.org

Carbonyl CompoundReaction TypeProduct ClassReference
Aromatic AldehydesCondensationSchiff Bases researchgate.net
Formaldehyde & AmineMannich-type CondensationHexahydrothieno[2,3-d]pyrimidines orgsyn.org
FormamideCyclocondensationThieno[2,3-d]pyrimidin-4(3H)-ones nih.gov

Reactions at the Nitrile Group

The carbonitrile (cyano) group is a versatile functional group that can be transformed into other important moieties, such as amides, carboxylic acids, or amines, thereby expanding the synthetic utility of the parent molecule. The presence of the adjacent amino group can influence the reactivity of the nitrile.

Hydrolysis and Amidation Pathways

The nitrile group can be hydrolyzed under either acidic or basic conditions to yield a carboxylic acid or its corresponding salt. The reaction typically proceeds through an intermediate amide. acs.orgariviyalpublishing.com

Acid Hydrolysis: Heating the nitrile under reflux with a dilute acid, such as hydrochloric acid, results in the formation of the corresponding carboxylic acid. ariviyalpublishing.comwikipedia.org In this process, the nitrile is first converted to an amide, which is then further hydrolyzed to the carboxylic acid and an ammonium (B1175870) salt. acs.org

Alkaline Hydrolysis: Alternatively, heating the nitrile with an alkali solution, like sodium hydroxide, also leads to the carboxylic acid, but as its salt (e.g., sodium carboxylate). ariviyalpublishing.comwikipedia.org Ammonia gas is typically evolved during this reaction. To obtain the free carboxylic acid, the resulting solution must be acidified. wikipedia.org

The conversion of the nitrile to the carboxamide can also be a targeted transformation. This is often an intermediate step in the complete hydrolysis to the carboxylic acid. acs.org The synthesis of 2-aminothiophene-3-carboxamides is well-documented, often as the direct product of a Gewald reaction when cyanoacetamide is used as the nitrile component. This indicates that the nitrile group in the 2-aminothiophene-3-carbonitrile can be converted to a carboxamide.

Reduction Strategies

The nitrile group can be reduced to a primary amine (aminomethyl group), providing a route to diamino-functionalized thiophenes.

Hydride Reduction: A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is widely used for the reduction of nitriles to primary amines. wikipedia.orglibretexts.org The reaction is typically carried out in an anhydrous solvent such as diethyl ether or tetrahydrofuran (THF), followed by an acidic workup. wikipedia.orglibretexts.org This method efficiently converts the -C≡N group to a -CH₂NH₂ group.

Catalytic Hydrogenation: Another common method for nitrile reduction is catalytic hydrogenation. libretexts.orgwikipedia.org This involves reacting the nitrile with hydrogen gas (H₂) in the presence of a metal catalyst, such as Raney nickel, palladium, or platinum. libretexts.orgwikipedia.org This method is often considered more economical for large-scale synthesis. wikipedia.org

ReactionReagentsProduct Functional GroupReference
Acid HydrolysisDilute HCl, HeatCarboxylic Acid (-COOH) ariviyalpublishing.comwikipedia.org
Alkaline HydrolysisNaOH (aq), Heat; then H⁺Carboxylic Acid (-COOH) ariviyalpublishing.comwikipedia.org
AmidationH₂O, Acid/Base catalystCarboxamide (-CONH₂) acs.org
Hydride ReductionLiAlH₄ in ether/THFAminomethyl (-CH₂NH₂) wikipedia.orglibretexts.org
Catalytic HydrogenationH₂, Metal Catalyst (Ni, Pd, Pt)Aminomethyl (-CH₂NH₂) libretexts.orgwikipedia.org

Functionalization of the Thiophene Ring System

The thiophene ring in 2-aminothiophene derivatives is electron-rich due to the presence of the amino group, which directs electrophilic substitution reactions primarily to the vacant position 5.

Electrophilic substitution reactions such as halogenation, nitration, and formylation can be performed on the thiophene ring, though the conditions must be carefully controlled to avoid side reactions involving the amino group. Often, the amino group is protected (e.g., by acylation) before carrying out the electrophilic substitution.

One of the key reactions for the functionalization of the thiophene ring is the Vilsmeier-Haack reaction. For the related compound 3-Formylthiophene-2-carbonitrile, this reaction is optimized at 70°C in 1,2-dichloroethane, which suggests that formylation of the thiophene ring is a viable transformation for related structures. The amino group in 4-aminothiophene-2-carbonitrile would strongly activate the ring towards such electrophilic substitutions, likely at the 5-position.

The presence of both the amino and nitrile groups offers the possibility for intramolecular cyclization reactions to form fused heterocyclic systems. For example, the reaction of 2-amino-3-cyano substituted thiophenes with sodium azide (B81097) in the presence of zinc chloride can lead to the formation of tetrazole derivatives, where the nitrile group participates in the cyclization. sciforum.net

Computational and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and behavior of molecules. For aminothiophene derivatives, these methods have been extensively applied to elucidate reaction pathways and predict molecular properties.

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure of molecules and has been widely used to study the mechanisms of reactions involving aminothiophene derivatives. uj.ac.zaresearchgate.net DFT calculations allow for the determination of reaction pathways, the characterization of transition states, and the calculation of activation energies, providing a detailed picture of how chemical reactions occur. nih.govacs.orgresearchgate.net

One of the most significant applications of DFT in this area is the study of the Gewald reaction, a common one-pot method for synthesizing 2-aminothiophenes. njit.educhemrxiv.org Computational studies using DFT have elucidated the complex mechanism, showing that the reaction typically starts with a Knoevenagel-Cope condensation. njit.educhemrxiv.org This is followed by the opening of the elemental sulfur ring to form polysulfide intermediates. njit.educhemrxiv.org DFT calculations have helped to map the potential energy surface for the interconversion and decomposition of these polysulfides, as well as the final cyclization and aromatization steps that lead to the thiophene (B33073) product. njit.educhemrxiv.org

DFT has also been applied to understand other reactions, such as the Michael-type addition followed by intramolecular cyclization. nih.govacs.org In these studies, researchers calculate the Gibbs free energies for various intermediates and transition states to determine the most plausible reaction mechanism. nih.govacs.orgresearchgate.net For instance, calculations can help distinguish between different possible cyclization pathways, such as an intramolecular SN2 substitution versus a nucleophilic addition-elimination sequence, by comparing the activation energies of the respective transition states. nih.govacs.org

The choice of functional and basis set is crucial for the accuracy of DFT calculations. Various combinations are employed in the literature to model aminothiophene systems effectively.

Table 1: Examples of DFT Functionals and Basis Sets Used in Thiophene Derivative Studies

Study Focus DFT Functional Basis Set Reference
Mechanistic Study (Gewald) M06-2X / ωB97X-D aug-cc-pV(T+d)Z njit.educhemrxiv.org
Mechanistic Study (Cyclization) r²SCAN-3c (Implicit in functional) nih.govacs.org
Electronic Properties B3LYP 6-311++G(d,p) researchgate.netresearchgate.net

These theoretical investigations provide a framework for optimizing reaction conditions and designing new synthetic routes for pharmacologically relevant molecules based on the 2-aminothiophene scaffold. nih.govpnrjournal.comresearchgate.net

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity and electronic properties. wikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). pku.edu.cnyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). pku.edu.cnyoutube.com The difference in energy between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an important indicator of a molecule's chemical stability and reactivity. researchgate.netmdpi.com A smaller gap generally implies higher reactivity. researchgate.netnih.gov

For 2-aminothiophene derivatives, FMO analysis performed using DFT calculations helps to predict their behavior in chemical reactions and their potential for applications in materials science, such as nonlinear optics (NLO). mdpi.comnih.gov The HOMO in these compounds is typically distributed over the electron-rich thiophene ring and the amino group, while the LUMO may be localized on electron-withdrawing groups like the carbonitrile function. nih.gov

Computational studies on various thiophene derivatives have determined their HOMO-LUMO energies and energy gaps. These values are influenced by the nature and position of substituents on the thiophene ring. mdpi.comacs.org Electron-donating groups tend to increase the HOMO energy level, while electron-withdrawing groups lower the LUMO energy level, often resulting in a smaller energy gap. nih.gov

Table 2: Calculated Frontier Orbital Energies (eV) for Representative Thiophene Derivatives

Compound Type EHOMO (eV) ELUMO (eV) ΔE (eV) Reference
Thiophene Sulfonamide (meta-CF₃) - - 4.65 mdpi.com
Thiophene Sulfonamide (para-OCH₃) - - 3.44 mdpi.com
4-amino-5-acetyl-thiophene -7.99 -0.99 7.00 tandfonline.com

This analysis is critical for understanding charge transfer interactions within the molecule and for designing derivatives with specific electronic properties for various applications. researchgate.net

Molecular Modeling and Conformational Analysis

Molecular modeling encompasses the computational methods used to represent and simulate the three-dimensional structures of molecules. For 2-aminothiophene derivatives, understanding their preferred spatial arrangement, or conformation, is crucial as it influences their physical properties and biological activity.

Computational studies reveal that the conformation of these molecules is significantly influenced by intramolecular interactions, particularly hydrogen bonds. mdpi.com For example, an intramolecular N–H···O=C hydrogen bond between the 2-amino group and a carbonyl substituent at the 3-position can form a stable six-membered ring, which imparts a degree of planarity to that portion of the molecule. mdpi.com

Theoretical Predictions of Reactivity and Selectivity

Computational chemistry provides powerful tools for predicting the reactivity and selectivity of chemical compounds. By building on DFT calculations and FMO analysis, it is possible to identify the most reactive sites within the 4-aminothiophene-2-carbonitrile (B1282281) structure and predict how it will interact with other reagents.

Reactivity descriptors derived from conceptual DFT, such as Fukui functions and molecular electrostatic potential (MEP) maps, are used to pinpoint the regions of a molecule that are most susceptible to electrophilic or nucleophilic attack. researchgate.net The MEP map, for instance, visualizes the electrostatic potential on the electron density surface, with negative potential (often colored red) indicating electron-rich areas prone to attack by electrophiles, and positive potential (blue) indicating electron-poor areas susceptible to nucleophilic attack.

For aminothiophene derivatives, studies have shown that the distribution of HOMO and LUMO orbitals can predict regioselectivity. nih.gov The locations within the molecule with the largest coefficients in the HOMO are likely to be the sites of electrophilic attack, while regions with the largest LUMO coefficients are the probable sites for nucleophilic attack. nih.gov For example, molecular modeling studies on some 2-aminothiophene derivatives have indicated that the sulfur atom and carbon atoms at certain positions carry positive charges, making them reactive towards nucleophiles, while other carbon atoms bear negative charges, making them targets for electrophiles. researchgate.net This information is vital for planning synthetic transformations and understanding the chemical behavior of these heterocyclic systems.

Applications As a Building Block in Complex Organic Synthesis

Synthesis of Fused Heterocyclic Systems

The bifunctional nature of 4-aminothiophene-2-carbonitrile (B1282281) and its derivatives is particularly well-suited for annulation reactions, where a new ring is built onto the existing thiophene (B33073) core. This approach is a cornerstone for the efficient synthesis of various fused heterocycles, which are prominent scaffolds in medicinal chemistry and materials science. nih.gov

The most prominent application of aminothiophene carbonitriles is in the synthesis of thienopyrimidines, a class of compounds with significant biological activity. researchgate.netnaturalspublishing.com The general strategy involves the reaction of the vicinal amino and cyano groups with a one-carbon or three-atom fragment to construct the pyrimidine (B1678525) ring.

Various synthetic methodologies have been developed to achieve this transformation. For instance, 2-aminothiophene-3-carbonitriles can be treated with reagents like chloroformamidine (B3279071) hydrochloride or guanidine (B92328) carbonate to yield 2,4-diaminothieno[2,3-d]pyrimidines. naturalspublishing.com Another common approach is the reaction with isothiocyanates. The initial nucleophilic addition of the aminothiophene to the isothiocyanate forms a thiourea (B124793) intermediate, which then undergoes intramolecular cyclization to furnish the thieno[2,3-d]pyrimidine (B153573) core. naturalspublishing.comtandfonline.com For example, 5-acetyl-4-amino-N-(4-chlorophenyl)-2-(phenylamino)thiophene-3-carboxamide reacts with phenyl isothiocyanate in boiling pyridine (B92270) to produce the corresponding thieno[3,2-d]pyrimidine (B1254671) compound. tandfonline.com

Similarly, heating 2-aminothiophene derivatives with formamide (B127407) is a direct method for producing thieno[2,3-d]pyrimidin-4-one structures. nih.gov The reaction of 2-aminothiophene-3-carboxylates with isocyanates followed by cyclization is another effective route to thieno[2,3-d]pyrimidine-2,4(1H,3H)-diones. naturalspublishing.com These varied approaches highlight the compound's role as a key synthon for accessing the diverse chemical space of thienopyrimidines.

Table 1: Synthesis of Thienopyrimidine Derivatives from Aminothiophene Precursors

Starting MaterialReagent(s)Product TypeReference(s)
2-Aminothiophene-3-carbonitrile (B183302)Guanidine carbonate / Chloroformamidine hydrochloride2,4-Diaminothieno[2,3-d]pyrimidine naturalspublishing.com
5-Acetyl-4-aminothiophene derivativePhenyl isothiocyanateThieno[3,2-d]pyrimidine tandfonline.com
2-Aminothiophene-3-carboxylateN-Ethylisocyanate, then NaOHThieno[2,3-d]pyrimidine-2,4(1H,3H)-dione naturalspublishing.com
2-Amino-3-carboethoxy-thiopheneFormamideThieno[2,3-d]pyrimidin-4-one nih.gov
2-Amino-3-cyano-thiophenePhenyl isothiocyanateThieno[3,2-d]pyrimidin-2-thione researchgate.net

Beyond thienopyrimidines, the reactivity of 4-aminothiophene-2-carbonitrile enables the synthesis of other fused heterocyclic systems. The presence of the amino and cyano functional groups provides the necessary handles for cyclization into various ring systems. sciforum.net

One notable example is the synthesis of thieno[3,2-b]pyridines. The reaction of 3-aminothiophene derivatives with β-ketoesters like ethyl acetoacetate (B1235776) or diethylmalonate in the presence of a base can lead to the formation of thieno[3,2-b]pyridine-2-ones. researchgate.net Furthermore, the versatile aminonitrile functionality can be used to construct nitrogen-rich heterocycles. For instance, the cyano group in 2-amino-3-cyano substituted thiophenes can react with sodium azide (B81097), often in the presence of a Lewis acid like zinc chloride, to form tetrazole rings, yielding 4-phenyl-3-(1H-tetrazol-5-yl)thiophen-2-amine derivatives. sciforum.net This transformation highlights the utility of the carbonitrile group as a precursor for other important heterocyclic moieties.

Incorporation into Advanced Organic Architectures

The 2-aminothiophene motif, derived from precursors like 4-aminothiophene-2-carbonitrile, is a fundamental component found in numerous complex and biologically active molecules. nih.gov These structures are not merely simple fused systems but often represent larger, polycyclic hybrid molecules with specific three-dimensional arrangements designed to interact with biological targets. nih.gov

This structural unit is present in several well-known pharmaceutical agents. For example, the antipsychotic drug olanzapine (B1677200) and the anticancer drug raltitrexed (B1684501) contain the 2-aminothiophene core. nih.gov In these advanced architectures, the thiophene derivative does not just form a fused system but acts as a central scaffold from which other functional groups and ring systems are appended. The synthesis of such molecules relies on the predictable reactivity of the aminothiophene building block to sequentially or convergently add complexity, demonstrating its importance as a starting point for constructing sophisticated organic molecules. nih.gov

Precursors for Functional Organic Materials (e.g., Conducting Polymers, Dyes)

The utility of 4-aminothiophene-2-carbonitrile extends from medicinal chemistry into materials science, where it serves as a precursor for functional organic materials such as dyes and polymers. nih.govresearchgate.net The aromatic thiophene ring, combined with the reactive amino group, provides an excellent foundation for creating conjugated systems with interesting optical and electronic properties.

In dye synthesis, 4-aryl-2-aminothiophene-3-carbonitrile derivatives are effective as coupling components. researchgate.net The amino group can be diazotized and coupled with other aromatic systems to form azo dyes. Thiophene-containing azo dyes are noted for several advantages, including a color-deepening (bathochromic) effect, which is an intrinsic property of the thiophene ring, and good sublimation fastness on dyed fibers. researchgate.net

Moreover, the 2-aminothiophene scaffold is a building block for a range of advanced materials. nih.gov Its structure allows for incorporation into larger conjugated systems, leading to applications in:

Organic Electronics: As precursors to oligothiophenes and polythiophenes, which are known for their conducting properties. nih.gov

Nonlinear Optics: The donor-acceptor nature of the substituted thiophene can be exploited to create materials with nonlinear optical responses. nih.gov

Sensors and Switches: The synthesis of electrochemically color-switching azomethines demonstrates their use in creating responsive materials. nih.gov

Near-Infrared (NIR) Dyes: They can be integrated into larger structures, such as oligothiophene-BODIPY hybrids, for applications in bio-imaging and diagnostics. nih.gov

The ability to functionalize both the amino group and other positions on the thiophene ring allows for fine-tuning of the electronic and photophysical properties of the resulting materials.

Advanced Synthetic Considerations and Methodological Advancements

Chemoselectivity in Multi-Functionalized Systems

The structure of 4-aminothiophene-2-carbonitrile (B1282281) features three distinct functional groups—an amino group, a cyano group, and the thiophene (B33073) ring itself—each with unique reactivity. Achieving chemoselectivity involves reacting one functional group in the presence of others without the need for protecting groups. The electron-rich nature of the sulfur atom in the thiophene ring makes it susceptible to electrophilic attack, while the amino group is nucleophilic. researchgate.net The carbonyl carbon of an ester group, if present at the 2-position instead of a nitrile, is prone to nucleophilic attack, whereas the oxygen can act as a nucleophile. researchgate.net

Research has demonstrated the chemoselective synthesis of complex thiophene derivatives. For instance, in one study, the reaction of 1-phenylbutane-1,3-dione with phenyl isothiocyanate and ethyl cyanoacetate (B8463686) under specific basic conditions chemoselectively yielded a single thiophene product, ethyl 4-acetyl-3-phenyl-5-(phenylamino)thiophene-2-carboxylate. researchgate.net This highlights the ability to control which nucleophiles and electrophiles interact to form the desired heterocyclic system, even with multiple reactive sites available. The development of direct C-H arylation methods also provides a chemoselective pathway to certain thiophene-based building blocks. nih.gov This level of control is paramount when using the 4-aminothiophene-2-carbonitrile core to build more complex molecules, allowing for selective modification of the amino group, the nitrile, or the thiophene ring as needed for subsequent synthetic steps.

Regioselectivity in Product Formation

Regioselectivity refers to the control of the orientation of substituents on the thiophene ring during its formation. The Gewald reaction is a cornerstone for the synthesis of 2-aminothiophenes and is a prime example of a regioselective process. wikipedia.orgariviyalpublishing.com This multicomponent reaction involves the condensation of a ketone or aldehyde with an α-cyanoester (or other active methylene (B1212753) nitrile), elemental sulfur, and a base. wikipedia.org The reaction mechanism, elucidated decades after its discovery, proceeds through a Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization, which inherently directs the placement of the amino group at the C2 position and other substituents at specific locations on the ring. wikipedia.org

Modern advancements have led to highly regioselective synthetic routes for various substituted thiophenes. nih.govtandfonline.comresearchgate.net For example, rhodium-catalyzed transannulation reactions and metal-catalyzed heterocyclization of functionalized alkynes offer precise control over the final substitution pattern. nih.govorganic-chemistry.org These innovative approaches allow for the construction of the thiophene ring with a desired substitution pattern in a single, regiospecific step, often with high atom economy. nih.gov Such methods are synthetically valuable alternatives for accessing specific isomers, like the 2,4-disubstituted thiophenes, which might be challenging to obtain through classical methods. researchgate.net

Table 1: Comparison of Regioselective Thiophene Synthesis Methods
MethodReactantsKey FeaturesReference
Gewald ReactionKetone/Aldehyde, Active Methylene Nitrile, Sulfur, BaseForms polysubstituted 2-aminothiophenes with high regioselectivity. wikipedia.org
Rhodium-Catalyzed Transannulation1,2,3-Thiadiazoles, AlkynesHighly efficient and regioselective for highly substituted thiophenes. organic-chemistry.org
Metal-Catalyzed HeterocyclizationFunctionalized Alkynes with a Sulfur NucleophilePowerful methodology for regioselective and atom-economical synthesis. nih.gov
IodocyclizationS-Containing Alkyne SubstratesVersatile tool for constructing highly functionalized and iodinated heterocycles. bohrium.com

Stereochemical Control in Derivatization

While the 4-aminothiophene-2-carbonitrile ring is aromatic and thus achiral, stereochemical control becomes critical during derivatization reactions where new chiral centers are formed. This is particularly relevant when synthesizing biologically active molecules where only one stereoisomer possesses the desired therapeutic effect.

Asymmetric synthesis of thiophene-derived compounds has been an area of growing interest. rsc.org Research has focused on the catalytic asymmetric dearomatization of the thiophene ring to create chiral spiranes and the atroposelective synthesis of axially chiral biaryl systems containing a thiophene or benzothiophene (B83047) unit. rsc.org Furthermore, studies on the synthesis of related non-aromatic dihydrothiophenes have shown that specific stereoisomers, such as trans-2-amino-4-aryl-5-benzoyl-4,5-dihydrothiophene-3-carbonitriles, can be selectively prepared. nih.gov The mechanism of such reactions has been studied using quantum chemical calculations to understand the factors governing the stereochemical outcome. nih.govacs.org These advanced methods provide pathways to enantiomerically enriched thiophene derivatives, expanding their utility in fields like medicinal chemistry and materials science.

Green Chemistry Approaches in Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.govscribd.com In the synthesis of 4-aminothiophene-2-carbonitrile and its derivatives, these principles are applied to improve safety, reduce environmental impact, and enhance efficiency. researchgate.netnih.gov Key strategies include the use of safer solvents, solvent-free reaction conditions, renewable resources, and environmentally friendly catalysts. researchgate.netejcmpr.com

The Gewald reaction, a common route to 2-aminothiophenes, has been a major focus for green modifications. rsc.orgnih.gov Traditional methods often use volatile and toxic organic solvents. Green alternatives focus on replacing these with water, ethanol, or deep eutectic solvents, or by eliminating the solvent entirely. scribd.comrsc.org

Performing reactions without a solvent minimizes waste, reduces purification steps, and can often decrease reaction times and energy consumption. acs.org Solvent-free methods have been successfully applied to the synthesis of 2-aminothiophene derivatives, particularly through multicomponent reactions like the Gewald synthesis. ariviyalpublishing.comresearchgate.net

Several studies have demonstrated the feasibility of solvent-free synthesis. One approach utilizes high-speed vibration milling to produce 2-aminothiophene-3-carbonitrile (B183302) derivatives. Another employs microwave irradiation on solid supports like aluminum oxide, which provides a rapid and efficient route to thiophene oligomers. acs.org These methods not only align with green chemistry principles but can also lead to higher yields and purity. scribd.com

Table 2: Green Chemistry Approaches Under Solvent-Free Conditions
MethodologyConditionsAdvantagesReference
Microwave-Assisted SynthesisSolid support (e.g., aluminum oxide), no solventRapid reaction times (minutes), high efficiency, environmentally friendly. acs.org
High-Speed Vibration MillingMechanical energy, no solventReduces need for heating and toxic solvents. scribd.com
One-Pot MCRsHeating reactants at 65 °C without solventReduces number of synthetic steps, minimizes waste, improves efficiency. nih.gov

Catalysis is a cornerstone of green chemistry, offering pathways that are more energy-efficient and generate less waste than stoichiometric reactions. The focus is on developing catalysts that are non-toxic, recyclable, and can function under mild, environmentally friendly conditions, such as in water or ethanol. nih.govnih.gov

For thiophene synthesis, various environmentally benign catalytic systems have been explored. Palladium iodide (PdI₂) in conjunction with potassium iodide (KI) has been used for the heterocyclodehydration of 1-mercapto-3-yn-2-ols in recyclable ionic liquids. nih.gov Copper-catalyzed reactions have also been developed for the synthesis of polysubstituted 2-aminothiophenes. bohrium.com Furthermore, metal-free approaches are gaining prominence; for instance, L-proline, an amino acid, has been used as an organocatalyst for the one-pot, three-component Gewald reaction, offering high yields under mild conditions with low catalyst loading. organic-chemistry.org The development of heterogeneous catalysts, which can be easily filtered and reused, is another significant advancement in making the synthesis of aminothiophenes more sustainable. scribd.com

Table 3: Examples of Environmentally Benign Catalysts in Thiophene Synthesis
Catalyst SystemSolventKey FeaturesReference
L-prolineEthanolMetal-free organocatalyst, low catalyst loading, simple procedure, high yields. organic-chemistry.org
PdI₂/KIMethanol or Ionic Liquid (BmimBF₄)Allows for catalyst recycling when used in ionic liquids. nih.gov
Copper(II) sulfate (B86663) pentahydrate / Sodium HalidesEthanolUses safe, inexpensive, and readily available inorganic reagents. nih.gov
Polyacrylonitrile (B21495) fiber functionalized by 4-dimethylaminopyridineWaterHeterogeneous catalyst with low loading and better yields than the homogeneous counterpart. nih.gov

Future Research Trajectories in the Chemistry of 4 Aminothiophene 2 Carbonitrile Hydrochloride

Exploration of Novel Synthetic Pathways

The predominant method for synthesizing the core 2-aminothiophene scaffold is the Gewald reaction, a multicomponent condensation of a ketone or aldehyde with an α-cyanoester or similar active methylene (B1212753) nitrile in the presence of elemental sulfur and a base. wikipedia.orgnih.gov While robust, future research is actively exploring modifications and new pathways to enhance efficiency, sustainability, and access to a wider array of derivatives.

Key future directions include:

Green Chemistry Approaches : A major trajectory is the development of more environmentally benign synthetic protocols. This includes solvent-free reaction conditions, often facilitated by techniques like high-speed vibration milling, which can reduce reaction times and simplify purification. researchgate.net The use of recyclable catalysts and water as a solvent are also prominent goals. researchgate.net

Catalyst Innovation : Research will likely focus on moving beyond traditional amine bases like morpholine (B109124) or piperidine (B6355638) toward novel catalytic systems. researchgate.netsciforum.net This includes the exploration of heterogeneous catalysts, such as basic alumina (B75360) or coordination polymers, which offer advantages in separation and reusability. nih.govresearchgate.net

Energy Input Modification : Microwave irradiation has been shown to significantly accelerate the Gewald reaction, leading to improved yields and shorter reaction times. wikipedia.orgnih.gov Future work will continue to optimize these conditions and explore other alternative energy sources like ultrasound to drive the synthesis efficiently. researchgate.net

Isomer-Selective Syntheses : While the classical Gewald reaction is powerful, accessing specific substitution patterns, such as isomers of 4-aminothiophene-2-carbonitrile (B1282281), can be challenging. A promising future avenue involves the use of starting materials with pre-installed leaving groups, which can direct the cyclization to yield specific isomers under modified conditions. researchgate.net

Non-Gewald Methodologies : Beyond modifying the Gewald reaction, the exploration of entirely new synthetic routes is a critical research trajectory. acs.org Pathways involving the cyclization of functionalized precursors like 3-aryl-2-cyanothioacrylamides or Michael additions of cyanothioacetamide followed by intramolecular cyclization offer alternative strategies to construct the thiophene (B33073) ring, potentially providing access to derivatives not easily obtained through traditional means. acs.orgnih.gov

Synthetic Modification Key Feature Potential Advantage
High-Speed Vibration Milling Solvent-free mechanical activationReduced waste, shorter reaction times. researchgate.net
Microwave Irradiation Accelerated heatingDramatically increased reaction rates and yields. wikipedia.org
Solid-Supported Catalysts Use of catalysts like KF-aluminaEase of catalyst removal and recycling. researchgate.net
Modified Precursors Ketones with leaving groupsSelective formation of specific isomers. researchgate.net
Alternative Cyclizations Non-Gewald pathwaysAccess to novel structural analogs. nih.gov

Development of Highly Selective and Efficient Transformations

4-Aminothiophene-2-carbonitrile hydrochloride is a versatile scaffold due to the presence of multiple reactive sites: the nucleophilic amino group, the electrophilic nitrile, and the thiophene ring itself. sciforum.net Future research will focus on leveraging this reactivity to develop highly selective and efficient transformations for the synthesis of complex, high-value molecules.

Fused Heterocycle Construction : The vicinal amino and cyano groups are ideal functionalities for constructing fused heterocyclic systems. A major research trajectory is the development of one-pot or tandem reactions to build thieno[2,3-d]pyrimidines, which are important pharmacophores. nih.gov This often involves an initial reaction at the amino group with reagents like isocyanates or isothiocyanates, followed by a base- or acid-catalyzed intramolecular cyclization. nih.govresearchgate.net

Nitrile Group Transformations : The cyano group is a versatile handle for further chemical modification. Its conversion into a tetrazole ring is a particularly valuable transformation, as tetrazoles are important functional groups in medicinal chemistry. sciforum.net

Amino Group Derivatization : The 4-amino group can be selectively transformed into a wide range of functionalities, including amides, ureas, thioureas, and Schiff bases, providing a straightforward method to introduce chemical diversity and modulate the properties of the resulting compounds. nih.gov

Ring Functionalization : Direct functionalization of the thiophene ring, for example, through electrophilic substitution reactions like bromination using N-bromosuccinimide (NBS), allows for the introduction of additional substituents. researchgate.net These newly installed groups can serve as handles for subsequent cross-coupling reactions, further expanding the molecular complexity.

Transformation Type Reagent(s) Product Class Significance
Thienopyrimidine Synthesis Isothiocyanates, IsocyanatesFused bicyclic heterocyclesAccess to biologically active scaffolds. researchgate.netnih.gov
Tetrazole Formation Sodium Azide (B81097)Thiophene-tetrazolesIntroduction of a key medicinal chemistry moiety. sciforum.net
Schiff Base Formation AldehydesIminesPrecursors for further cyclization or ligand synthesis. researchgate.net
Ring Bromination N-Bromosuccinimide (NBS)BromothiophenesIntermediates for cross-coupling reactions. researchgate.net

Computational Design of New Derivatives with Tunable Chemical Properties

The integration of computational chemistry, particularly Density Functional Theory (DFT), is set to revolutionize the design of new 4-aminothiophene-2-carbonitrile derivatives. Rather than relying solely on trial-and-error synthesis, future research will increasingly use in silico methods to predict and tune molecular properties before a compound is ever made in the lab.

Predictive Property Modeling : DFT calculations are used to determine key molecular electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). uj.ac.zatandfonline.com The HOMO-LUMO energy gap is a critical parameter that influences the optical and electronic characteristics of a material, making it possible to computationally screen for derivatives with desired band gaps for applications in organic electronics. nih.govscispace.com

Reaction Mechanism Elucidation : Computational studies can map out the energy profiles of reaction pathways, identify transition states, and calculate activation energies. acs.orgnih.gov This insight is invaluable for understanding reaction mechanisms and optimizing conditions to favor the formation of a desired product, enhancing selectivity and efficiency. acs.org

Rational Design of Functional Molecules : By calculating and analyzing global reactivity descriptors and Fukui functions, researchers can predict the most reactive sites on a molecule for both nucleophilic and electrophilic attack. nih.govnih.gov This allows for the rational design of transformations and the prospective design of derivatives with tailored reactivity for specific applications, such as chemical sensors or catalysts. nih.gov

Virtual Screening for Bioactivity : In medicinal chemistry, computational docking studies can predict the binding affinity of designed derivatives against specific biological targets, such as enzymes or receptors. uj.ac.zatandfonline.com This enables the pre-screening of large virtual libraries of compounds, prioritizing the synthesis of those with the highest predicted potency and saving significant resources.

Computational Method Predicted Property / Application Future Impact
DFT Geometry Optimization Stable molecular conformations, bond lengths/angles.Accurate structural inputs for all other calculations. nih.gov
Frontier Molecular Orbital (FMO) Analysis HOMO/LUMO energies, energy gap.Design of materials with tunable electronic and optical properties. scispace.com
Transition State (TS) Searching Reaction pathways and activation energies.Optimization of reaction conditions and prediction of product selectivity. acs.org
Molecular Docking Binding affinity to biological targets.Prioritization of synthetic targets for drug discovery. uj.ac.za

Role in Emerging Areas of Synthetic Organic Chemistry and Materials Science

The unique structural and electronic properties of 4-aminothiophene-2-carbonitrile and its derivatives position them as key players in several emerging scientific fields. Future research will focus on harnessing this potential to create novel functional molecules and materials.

Medicinal Chemistry : The 2-aminothiophene core is considered a "privileged scaffold" in drug discovery, appearing in numerous bioactive compounds. nih.govnih.gov Derivatives have shown promise as anti-inflammatory agents, kinase inhibitors, and central nervous system modulators. nih.govnih.gov Future work will involve the synthesis of compound libraries based on the 4-aminothiophene-2-carbonitrile framework for screening against a wide range of diseases, including cancer, infectious diseases like leishmaniasis, and neurodegenerative disorders. tandfonline.commdpi.com

Organic Electronics and Photonics : Thiophene-based materials are cornerstones of organic electronics due to their excellent charge transport properties. researchgate.net Derivatives of 4-aminothiophene-2-carbonitrile are being explored for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics. nih.govresearchgate.net The ability to tune their electronic properties through synthetic modification makes them highly attractive for creating next-generation electronic components. nih.govnih.gov

Advanced Materials and Covalent Organic Frameworks (COFs) : The rigid, planar structure and defined functional groups of aminothiophene carbonitriles make them ideal building blocks for constructing highly ordered, porous materials like COFs. mdpi.com These materials have applications in gas storage, separation, and catalysis. Thiophene-based COFs are particularly interesting for their photoelectronic properties and have been investigated for use in photodetectors and as photoelectrodes for light-driven hydrogen production. mdpi.com

Photocatalysis : Recent research has shown that modifying graphitic carbon nitride (g-CN), a well-known photocatalyst, with 2-aminothiophene-3-carbonitrile (B183302) can create a donor-acceptor structure that enhances its performance. acs.org This modification improves CO2 adsorption and boosts the electronic transitions necessary for the photoreduction of carbon dioxide, opening a new avenue for using these compounds in sustainable chemistry and carbon capture technologies. acs.org

Q & A

Q. What strategies resolve contradictions in reported reaction yields for this compound?

  • Methodological Answer : Discrepancies often arise from variations in HCl gas flow rate during salt formation or moisture content. Use a factorial design (e.g., 2³ DOE) to test variables: temperature (X₁), HCl concentration (X₂), and reaction time (X₃). Analyze via ANOVA to identify significant factors . Reproducibility improves with anhydrous solvents and inert atmosphere .

Q. How can this compound be leveraged in heterocyclic ring-expansion reactions?

  • Methodological Answer : The nitrile group enables [2+3] cycloadditions with azides (click chemistry) to form tetrazole derivatives. Optimize using Cu(I) catalysts in DMF at 60°C, monitoring via in situ Raman spectroscopy for real-time azide consumption . Alternatively, microwave-assisted synthesis (100 W, 80°C, 10 min) accelerates ring closure .

Q. What advanced analytical techniques validate its stability under physiological conditions?

  • Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) with LC-MS to detect degradation products (e.g., hydrolysis of nitrile to amide). Use X-ray crystallography to confirm crystal lattice resilience, and DSC/TGA to assess thermal decomposition profiles (>200°C) .

Methodological Notes

  • Synthesis Optimization : Prioritize microwave-assisted methods for reduced reaction times and higher yields compared to traditional heating .
  • Data Interpretation : Cross-validate NMR and HPLC results with high-resolution mass spectrometry (HRMS) to resolve structural ambiguities .
  • Contradiction Management : Archive raw data (e.g., chromatograms, spectra) in open-access repositories to facilitate meta-analyses of published results .

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Feasible Synthetic Routes

Reactant of Route 1
4-Aminothiophene-2-carbonitrile hydrochloride
Reactant of Route 2
Reactant of Route 2
4-Aminothiophene-2-carbonitrile hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.